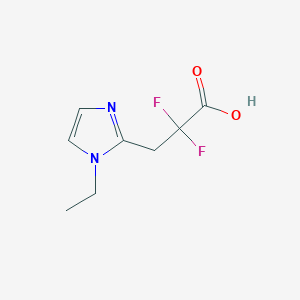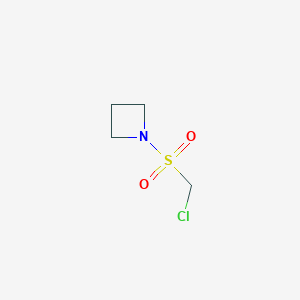
1-((Chloromethyl)sulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Chloromethyl)sulfonyl)azetidine is a four-membered heterocyclic compound containing nitrogen and sulfur atoms. It is a derivative of azetidine, characterized by the presence of a chloromethylsulfonyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-((Chloromethyl)sulfonyl)azetidine can be synthesized through various methods, including cyclization, nucleophilic substitution, and ring expansion. One common method involves the reaction of azetidine with chloromethylsulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
1-((Chloromethyl)sulfonyl)azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The sulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives.
Oxidation: Sulfone derivatives are formed.
Reduction: Sulfides or amines are the major products.
Aplicaciones Científicas De Investigación
1-((Chloromethyl)sulfonyl)azetidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential as a bioactive molecule, including its antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 1-((Chloromethyl)sulfonyl)azetidine involves its ability to undergo nucleophilic substitution and ring-opening reactions. The chloromethylsulfonyl group is highly reactive, allowing the compound to interact with various biological targets, including enzymes and receptors. The ring strain in the azetidine ring also contributes to its reactivity, facilitating its use in polymerization and other chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Beta-lactams: Four-membered lactam rings with significant biological activity, particularly as antibiotics.
Sulfonyl Aziridines: Compounds with a sulfonyl group attached to an aziridine ring, exhibiting similar reactivity but different ring size.
Uniqueness
1-((Chloromethyl)sulfonyl)azetidine is unique due to its combination of a four-membered azetidine ring and a chloromethylsulfonyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its uniqueness compared to similar compounds.
Propiedades
Fórmula molecular |
C4H8ClNO2S |
|---|---|
Peso molecular |
169.63 g/mol |
Nombre IUPAC |
1-(chloromethylsulfonyl)azetidine |
InChI |
InChI=1S/C4H8ClNO2S/c5-4-9(7,8)6-2-1-3-6/h1-4H2 |
Clave InChI |
FHNIQBKCHCPHQI-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)S(=O)(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


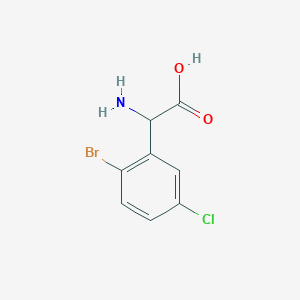
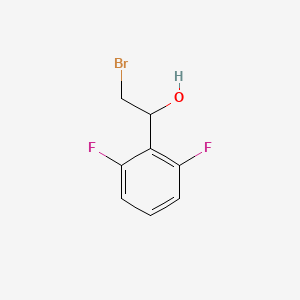


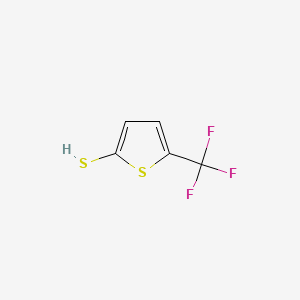

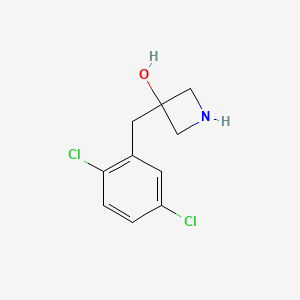
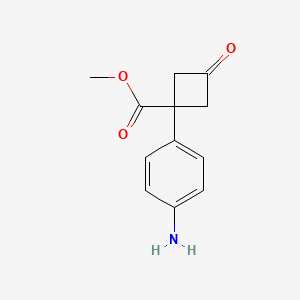
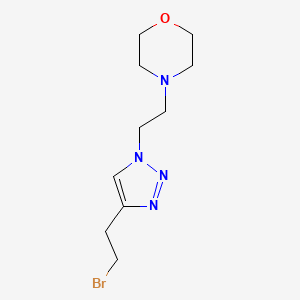

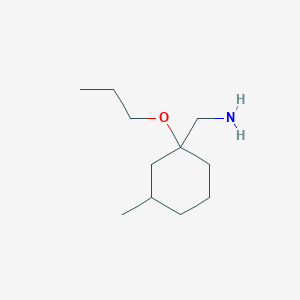
![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
